molecular formula C43H79NO2 B607144 DLin-KC2-DMA

DLin-KC2-DMA

货号: B607144
分子量: 642.1 g/mol
InChI 键: LRFJOIPOPUJUMI-KWXKLSQISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DLin-KC2-DMA,也称为N,N-二甲基-2,2-二-(9Z,12Z)-9,12-十八碳二烯-1-基-1,3-二氧戊环-4-乙胺,是一种可电离的阳离子脂质。它广泛应用于脂质纳米颗粒 (LNPs) 的制剂中,用于递送核酸,例如小干扰 RNA (siRNA) 和信使 RNA (mRNA)。该化合物因其能够促进治疗性核酸的有效胞内递送而备受关注,使其成为基因治疗和疫苗开发中的关键组成部分 .

作用机制

DLin-KC2-DMA 通过形成包封核酸的 LNPs 来发挥作用。这些 LNPs 通过内吞作用促进核酸递送至靶细胞。进入细胞后,可电离的脂质在内体的酸性环境中发生质子化,导致核酸有效载荷释放到细胞质中。 该过程对于有效沉默靶基因或表达治疗性蛋白至关重要 .

生化分析

Biochemical Properties

DLin-KC2-DMA plays a critical role in biochemical reactions, particularly in the delivery of siRNA. It interacts with siRNA molecules, forming stable complexes that can be efficiently taken up by cells. The nature of these interactions is largely electrostatic, with the cationic this compound binding to the anionic siRNA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enabling the delivery of siRNA into cells, which can then interfere with specific gene expression. This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enable the silencing of the GAPDH gene in macrophages and dendritic cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, particularly siRNA. It forms stable complexes with siRNA, which are then taken up by cells via endocytosis. Once inside the cell, this compound promotes the release of the siRNA into the cytoplasm, allowing it to exert its gene-silencing effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to effectively silence target genes in antigen-presenting cells in vivo at a dose of 5 mg/kg .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of LNPs. It is taken up by cells via endocytosis and can then release the encapsulated siRNA into the cytoplasm .

Subcellular Localization

The subcellular localization of this compound is largely within endosomes following uptake by cells. It is then able to promote the release of the encapsulated siRNA into the cytoplasm, allowing it to exert its gene-silencing effects .

准备方法

合成路线和反应条件

DLin-KC2-DMA 通过一个多步骤过程合成,该过程涉及关键中间体的形成,然后进行后续偶联。合成通常从制备 1,2-二亚油酰基-sn-甘油-3-磷酸胆碱 (DLinDMA) 开始,然后对其进行修饰以引入可电离的头基。 最终产物 this compound 通过在受控条件下使 DLinDMA 与 N,N-二甲基-1,3-二氧戊环-4-乙胺反应获得 .

工业生产方法

在工业环境中,this compound 的生产涉及使用优化反应条件的大规模合成,以确保高产率和高纯度。该过程包括使用先进的纯化技术,例如柱色谱和重结晶,以分离最终产物。 实施质量控制措施以确保该化合物在制药应用中的一致性和安全性 .

化学反应分析

反应类型

DLin-KC2-DMA 会发生各种化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物包括氧化衍生物、脂质的还原形式以及具有修饰头基的取代类似物。 使用核磁共振 (NMR) 光谱和质谱 (MS) 等技术对这些产物进行表征 .

相似化合物的比较

类似化合物

DLin-KC2-DMA 的独特性

This compound 的独特性在于其在递送核酸方面的效率高,并且对抗原呈递细胞的毒性低。 与其他类似化合物相比,其优化的结构可实现更好的内体逃逸和更高的基因沉默效率 .

生物活性

DLin-KC2-DMA, a cationic lipid with a pKa of approximately 6.7, has garnered attention for its role in the delivery of small interfering RNA (siRNA) and plasmid DNA (pDNA) through lipid nanoparticles (LNPs). This detailed exploration encompasses its biological activity, mechanisms of action, and comparative efficacy in various studies.

Overview of this compound

This compound is recognized for its low toxicity to antigen-presenting cells (APCs) and its ability to facilitate significant gene silencing. The compound is primarily utilized in siRNA delivery systems, where it enhances the uptake and release of nucleic acids within target cells.

  • Uptake and Release :
    • This compound promotes high cellular uptake in macrophages and dendritic cells, leading to effective release of encapsulated siRNA into the cytosol through endocytosis .
    • Studies show that LNPs containing this compound can achieve over 60% silencing of GAPDH gene expression in vitro and around 80% at higher concentrations .
  • Transfection Efficiency :
    • In comparative studies, LNPs formulated with this compound exhibited a 5-fold to 12-fold increase in luciferase expression compared to those containing other lipids like DLin-MC3-DMA .
    • The lipid's structural properties contribute to its superior transfection potency, particularly at lower concentrations of pDNA .

In Vitro Studies

In vitro assessments highlight the effectiveness of this compound in delivering siRNA:

  • Cell Lines : Various mammalian cell lines including HeLa, HepG2, and MCF7 have been used to evaluate transfection capabilities.
  • Results : At concentrations as low as 0.75 μg/ml pDNA, LNPs containing this compound demonstrated significant enhancements in gene expression compared to traditional formulations .
Study Cell Line Concentration (μg/ml) Luciferase Expression Improvement
Kulkarni et al. (2017)HeLa3.05-fold
Kulkarni et al. (2017)HepG20.753-fold
Kulkarni et al. (2017)MCF70.754-fold

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound:

  • Animal Models : Naive C57BL/6 mice were administered LNPs containing this compound via intravenous injection.
  • Dosage and Results : At doses of 5 mg/kg, significant reductions in GAPDH production were observed in both peritoneal cavity macrophages and splenic APCs .

Case Studies

  • Gene Silencing Efficacy :
    • A study demonstrated that LNPs with this compound achieved a median effective dose (ED50) for hepatic gene silencing significantly lower than previous generations of lipids, showcasing its enhanced potency .
  • Restoration of Dystrophin Expression :
    • In a model for Duchenne muscular dystrophy (DMD), LNPs containing this compound were used to deliver Cas9 mRNA and sgRNA targeting the DMD gene, resulting in a restoration of dystrophin expression in muscle fibers after multiple injections .

Comparative Analysis with Other Lipids

This compound has been compared with other cationic lipids such as DLin-MC3-DMA regarding their transfection efficiencies and biological activities:

  • Transfection Potency : this compound consistently outperformed others in various assays, indicating its potential as a leading candidate for RNA delivery systems.
  • Toxicity Profile : Its low toxicity profile makes it suitable for therapeutic applications where safety is paramount .

属性

IUPAC Name

2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFJOIPOPUJUMI-KWXKLSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。